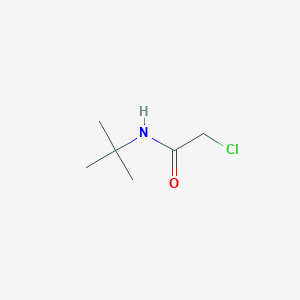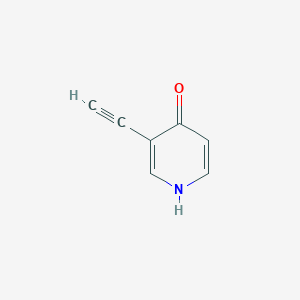
3-Ethynylpyridin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynylpyridin-4-ol (3-EP) is an organic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. This compound is a derivative of pyridine and contains an ethynyl group attached to the fourth carbon atom of the pyridine ring.
Applications De Recherche Scientifique
3-Ethynylpyridin-4-ol has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 3-Ethynylpyridin-4-ol has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a diagnostic tool for Alzheimer's disease.
In materials science, 3-Ethynylpyridin-4-ol has been used as a building block for the synthesis of novel organic materials such as metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and drug delivery.
In organic synthesis, 3-Ethynylpyridin-4-ol has been used as a versatile building block for the synthesis of various bioactive compounds such as pyridine derivatives, indoles, and benzimidazoles.
Mécanisme D'action
The mechanism of action of 3-Ethynylpyridin-4-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. 3-Ethynylpyridin-4-ol has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression.
Effets Biochimiques Et Physiologiques
3-Ethynylpyridin-4-ol has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Ethynylpyridin-4-ol in lab experiments is its versatility as a building block for the synthesis of various bioactive compounds. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of using 3-Ethynylpyridin-4-ol is its potential toxicity. It has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 3-Ethynylpyridin-4-ol. One direction is the development of novel organic materials based on 3-Ethynylpyridin-4-ol for various applications such as gas storage, catalysis, and drug delivery. Another direction is the further investigation of the mechanism of action of 3-Ethynylpyridin-4-ol and its potential use as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. Additionally, the development of new synthesis methods for 3-Ethynylpyridin-4-ol and its derivatives may lead to the discovery of new bioactive compounds with potential applications in various fields.
Méthodes De Synthèse
The synthesis of 3-Ethynylpyridin-4-ol involves the reaction of 4-pyridone with ethynylmagnesium bromide in the presence of a palladium catalyst. This reaction results in the formation of 3-Ethynylpyridin-4-ol as the primary product. The yield of 3-Ethynylpyridin-4-ol can be increased by optimizing the reaction conditions such as temperature, pressure, and catalyst concentration.
Propriétés
IUPAC Name |
3-ethynyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c1-2-6-5-8-4-3-7(6)9/h1,3-5H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSWCTSXCGEKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CNC=CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565907 |
Source


|
| Record name | 3-Ethynylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethynylpyridin-4-ol | |
CAS RN |
142503-07-9 |
Source


|
| Record name | 3-Ethynylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

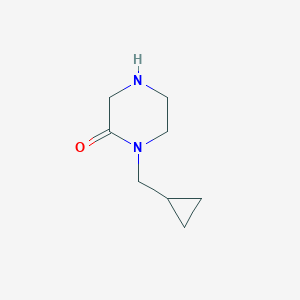

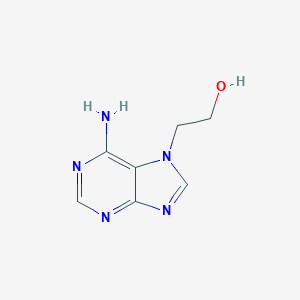

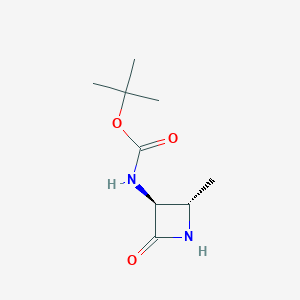
![[(2S,3S)-1-Methoxy-2-methyl-4-oxo-3-azetidinyl]-carbamic Acid 1,1-Dimethylethyl Ester](/img/structure/B131544.png)

![(3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131554.png)
![[(3aR,4S,5R,6aS)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B131557.png)
![4-[3-(4-Fluorophenyl)propanoyl]benzonitrile](/img/structure/B131559.png)
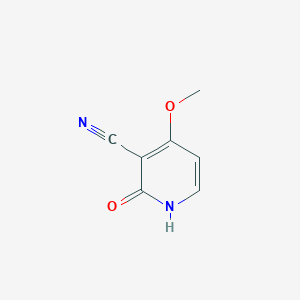

![4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B131573.png)
